molecular formula C10H10O3 B155675 4-Cyclopropoxybenzoic acid CAS No. 62577-90-6

4-Cyclopropoxybenzoic acid

Cat. No. B155675
CAS RN: 62577-90-6
M. Wt: 178.18 g/mol
InChI Key: VUANULXCHKBPDD-UHFFFAOYSA-N
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Patent
US04009208

Procedure details

The intermediate 4-cyclopropyloxybenzoic acid was prepared as follows: A 66.5 g. portion of ethyl 4-hydroxybenzoate was dissolved in 800 ml. of dimethylformamide and to the solution was added 83.0 g. of anhydrous potassium carbonate and 5 g. of potassium iodide. To the resulting stirred suspension was added 60.5 g. of cyclopropyl bromide. The stirred reaction mixture was refluxed for 6 days and the hot reaction mixture was filtered to remove the inorganic solids which were washed well with dimethylformamide. The combined filtrate and dimethylformamide washings were evaporated in vacuo and the remaining liquid-solid residue was taken up in a mixture of 500 ml. of water and 500 ml. of ether. The resulting mixture was shaken well and the layers were separated. The aqueous layer was extracted with 200 ml. of ether. The combined ether solutions were washed successively with two 250 ml. portions of aqueous potassium hydroxide solution, next with 200 ml. 0.5N hydrochloric acid and then with two 100 ml. portions of water. The ether solution was dried over anhydrous magnesium sulfate and the ether removed in vacuo to yield, as an amber liquid, 36.2 g. of ethyl 4-cyclopropyloxy-benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
OC1C=CC(C(OCC)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].C1(Br)CC1.[CH:25]1([O:28][C:29]2[CH:39]=[CH:38][C:32]([C:33]([O:35]CC)=[O:34])=[CH:31][CH:30]=2)[CH2:27][CH2:26]1>CN(C)C=O>[CH:25]1([O:28][C:29]2[CH:39]=[CH:38][C:32]([C:33]([OH:35])=[O:34])=[CH:31][CH:30]=2)[CH2:27][CH2:26]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)OC1=CC=C(C(=O)OCC)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
To the resulting stirred suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 60.5 g
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 days
Duration
6 d
FILTRATION
Type
FILTRATION
Details
the hot reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the inorganic solids which
WASH
Type
WASH
Details
were washed well with dimethylformamide
CUSTOM
Type
CUSTOM
Details
The combined filtrate and dimethylformamide washings were evaporated in vacuo
ADDITION
Type
ADDITION
Details
the remaining liquid-solid residue was taken up in a mixture of 500 ml
STIRRING
Type
STIRRING
Details
The resulting mixture was shaken well
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 200 ml
WASH
Type
WASH
Details
The combined ether solutions were washed successively with two 250 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield, as an amber liquid, 36.2 g

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.